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Compound of Interest

Compound Name: Diphenylchloroarsine

Cat. No.: B1221446

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Diphenylchloroarsine (DA) and
Adamsite (DM), two organoarsenic compounds historically classified as vomiting agents or
sternutators for riot control purposes. Due to their toxicity profiles, both are now considered
obsolete for this application and have been largely replaced by less toxic alternatives.[1][2] This
document is intended for academic and research purposes only, focusing on the chemical
properties, toxicological data, and underlying mechanisms of action based on available
scientific literature.

Chemical and Physical Properties

Diphenylchloroarsine and Adamsite are crystalline solids at room temperature.[3][4] DA is
described as a colorless solid when pure, but technical grades often appear as a dark-brown
liquid.[3][5] DM presents as yellow to dark green crystals.[4] Both have low vapor pressure and
are sparingly soluble in water but more soluble in organic solvents.[4][6]

Table 1: Chemical and Physical Properties of Diphenylchloroarsine and Adamsite
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Property

Diphenylchloroarsine (DA)

Adamsite (DM)

Chemical Formula

C12H10AsCI[3]

C12H9ASCIN[7]

10-Chloro-5,10-

IUPAC Name Chloro(diphenyl)arsane[3] ) )
dihydrophenarsazine[4]
Molar Mass 264.58 g/mol [3] 277.58 g/mol [8]
Colorless crystalline solid or Yellow-green crystalline
Appearance o ]
dark-brown liquid[3] solid[4]
Melting Point 38-44 °C[6] 195 °C[4]
Boiling Point 337 °CJ[6] 410 °C (decomposes)[7]

Water Solubility

0.064 g/dm3 (poor)[6]

Nearly insoluble[4]

Vapor Pressure

0.06 Pa at 20 °C[6]

Very low[4]

Toxicological Profile and Performance

Both DA and DM are potent irritants, primarily affecting the upper respiratory tract.[9][10] Their

effects are characterized by a delayed onset compared to modern riot control agents, but the

duration of symptoms is significantly longer, often lasting for hours.[4]

Table 2: Toxicological and Performance Comparison
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Parameter

Diphenylchloroarsine (DA)

Adamsite (DM)

Agent Type

Vomiting agent, Sternutator

(sneeze gas)[1][6]

Vomiting agent, Sternutator

(sneeze gas)[1][7]

Primary Effects

Sneezing, coughing,
headache, salivation, vomiting,
chest pain[6][11]

Irritation of eyes, lungs, and
mucous membranes,
headache, nausea, persistent
vomiting[4][10]

Onset of Symptoms

Delayed[9]

5-10 minutes[4]

Duration of Effects

Can persist for hours[12]

Up to 12 hours or more[4][10]

Incapacitating Concentration
(ICtso0)

12 mg-min/m3[13]

22-150 mg-min/m3[13]

Lethal Concentration (LCtso)

~1,650 mg-min/m3 (estimated

for humans)[9]

11,000 mg-min/m3[14]

Dermal Effects

Skin irritation, burning, and
itching[12]

Redness, irritation, and
potential for blistering at high

concentrations[7]

Mechanism of Action

The toxicity of Diphenylchloroarsine and Adamsite is attributed to their nature as trivalent

organoarsenic compounds. While specific signaling pathway studies for DA and DM are limited,
the general mechanism for trivalent arsenicals involves the disruption of cellular respiration and
the induction of oxidative stress.[1]

Trivalent arsenicals readily react with sulfhydryl groups in proteins, leading to enzyme inhibition
and disruption of critical cellular processes.[1] A key mechanism is the inhibition of pyruvate
dehydrogenase, which disrupts the citric acid cycle and uncouples oxidative phosphorylation,
thereby interfering with ATP production.[8]

The resulting oxidative stress can trigger a cascade of cellular signaling events, including the
activation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. These
pathways are central to regulating inflammation, cell proliferation, and apoptosis.[12][15] The
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activation of stress-responsive pathways like JINK and p38 MAPK can lead to inflammatory
responses and programmed cell death (apoptosis).[12] Phenylarsine oxide, a related trivalent
arsenical, has been shown to induce apoptosis through ROS-mediated mitochondrial and

endoplasmic reticulum stress-dependent signaling.

Below is a generalized diagram of a plausible signaling pathway affected by trivalent

arsenicals, leading to inflammation and apoptosis.
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Click to download full resolution via product page

Generalized signaling pathway for trivalent arsenicals.

Experimental Protocols

The evaluation of riot control agents like Diphenylchloroarsine and Adamsite involves a series
of standardized toxicological tests to determine their effects via different routes of exposure.
The following are summaries of key experimental protocols based on OECD (Organisation for
Economic Co-operation and Development) guidelines.
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Acute Inhalation Toxicity (Based on OECD Test
Guideline 436)

¢ Objective: To determine the acute toxicity of a substance following inhalation exposure.

o Methodology:

Test Animals: Typically, young adult rats are used. Animals are randomly assigned to
control and exposure groups.

Exposure Chamber: A nose-only or whole-body inhalation chamber is used to expose the
animals to the test substance. The chamber is designed to provide a uniform and stable
concentration of the aerosolized agent.

Atmosphere Generation: The solid agent is dispersed as a fine aerosol with a mass
median aerodynamic diameter (MMAD) between 1 and 4 um to ensure deposition in the
relevant regions of the respiratory tract.

Concentration and Duration: Animals are exposed to a series of fixed concentrations for a
defined period, typically 4 hours.

Observations: Animals are observed for signs of toxicity during and after exposure for at
least 14 days. Observations include changes in skin and fur, eyes, mucous membranes,
respiratory and circulatory effects, autonomic and central nervous system effects, and
behavioral changes. Body weight is recorded periodically.

Endpoint: The primary endpoint is mortality, which is used to determine the LCso (median
lethal concentration).
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Workflow for acute inhalation toxicity testing.
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Acute Dermal Toxicity (Based on OECD Test Guideline
402)

o Objective: To assess the potential short-term hazards of a substance upon dermal contact.

o Methodology:

Test Animals: Albino rabbits or rats are typically used. A small area of the animal's back is
clipped free of fur.

Application: The test substance is applied uniformly over an area of approximately 10% of
the total body surface. The application site is covered with a porous gauze dressing.

Exposure: The substance is held in contact with the skin for a 24-hour period.

Observations: After 24 hours, the dressing is removed, and the skin is cleaned. Animals
are observed for signs of toxicity and skin reactions (erythema, edema) for at least 14
days. Body weights are recorded.

Endpoint: The primary endpoint is mortality, used to calculate the LDso (median lethal
dose). Skin irritation is also assessed.

Acute Eye Irritation/Corrosion (Based on OECD Test
Guideline 405)

Objective: To evaluate the potential of a substance to cause eye irritation or corrosion.
Methodology:

o Test Animals: Albino rabbits are used.

Application: A single dose of the test substance (typically 0.1 mL for liquids or a small
amount of solid) is applied to the conjunctival sac of one eye. The other eye serves as a
control.

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after
application. Observations include the cornea (opacity), iris, and conjunctiva (redness,
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swelling, discharge).

o Scoring: The severity of the ocular lesions is scored using a standardized system.

o Endpoint: The test determines if the substance is an irritant or corrosive to the eyes and
the reversibility of the effects.

Conclusion

Diphenylchloroarsine and Adamsite are highly toxic organoarsenic compounds that function
as potent sternutators and vomiting agents. While they were developed for riot control, their
delayed onset of action, prolonged and severe effects, and significant toxicity make them
unsuitable for this purpose by modern standards. Adamsite appears to have a higher LCtso,
suggesting lower acute inhalation lethality compared to Diphenylchloroarsine, but both pose
serious health risks. Their mechanism of action is rooted in the disruption of fundamental
cellular processes through the inhibition of sulfhydryl-containing enzymes and the induction of
oxidative stress, which in turn can activate signaling pathways leading to inflammation and cell
death. The experimental protocols outlined provide a framework for the toxicological evaluation
of such agents, ensuring a comprehensive assessment of their potential hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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